molecular formula C12H17BrClN B15296779 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride

1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride

Cat. No.: B15296779
M. Wt: 290.63 g/mol
InChI Key: ZGNZIWYFZYJHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base. The bromophenyl group is then introduced via a bromination reaction, often using bromine or a brominating agent under controlled conditions. Finally, the methanamine group is added through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

    Substitution: Sodium hydroxide, ammonia, solvents like ethanol or water.

Major Products Formed:

Scientific Research Applications

1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and receptor interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to changes in cellular functions, such as gene expression, protein synthesis, and metabolic processes .

Comparison with Similar Compounds

  • 1-[1-(4-Bromophenyl)cyclopropyl]methanamine hydrochloride
  • 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride
  • 1-[1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride

Comparison: 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable tool in research and development .

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

[1-(4-bromophenyl)-2-methylcyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c1-9-6-7-12(9,8-14)10-2-4-11(13)5-3-10;/h2-5,9H,6-8,14H2,1H3;1H

InChI Key

ZGNZIWYFZYJHRT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CN)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.